molecular formula C13H8Br3NO2 B11997392 3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide CAS No. 4214-46-4

3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide

Cat. No.: B11997392
CAS No.: 4214-46-4
M. Wt: 449.92 g/mol
InChI Key: KRPWMNFBRGKOFE-UHFFFAOYSA-N
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Description

3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide: is a chemical compound with the molecular formula C15H10Br3NO2. It consists of a benzene ring substituted with bromine atoms and a hydroxybenzamide group. The compound’s structure is as follows:

Structure:C15H10Br3NO2\text{Structure:} \quad \text{C}_{15}\text{H}_{10}\text{Br}_{3}\text{NO}_{2} Structure:C15​H10​Br3​NO2​

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the bromination of a suitable precursor. One approach is the bromination of 2-hydroxybenzamide using bromine or a brominating agent. The reaction proceeds as follows:

2-hydroxybenzamide+Br23,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide\text{2-hydroxybenzamide} + \text{Br}_2 \rightarrow \text{this compound} 2-hydroxybenzamide+Br2​→this compound

Industrial Production: Industrial production methods may vary, but the key step remains the bromination of 2-hydroxybenzamide. Optimization of reaction conditions, such as temperature, solvent, and catalyst, ensures efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms in the molecule are highly reactive due to their strong electron-withdrawing effects. This enables nucleophilic aromatic substitution (NAS) under appropriate conditions:

  • Mechanism : Bromine atoms activate the ring for substitution, particularly at positions ortho/para to electron-withdrawing groups.

  • Conditions : Requires strongly basic or polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures.

  • Applications : Potential for introducing functional groups (e.g., -NH2, -O-) for pharmaceutical or material science applications.

Amide Hydrolysis

The amide group (-CONH-) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Converts the amide to a carboxylic acid and aniline derivative.

  • Basic Hydrolysis : Generates a carboxylate salt and substituted aniline.

  • Relevance : Hydrolysis products may serve as precursors for further functionalization or as intermediates in drug synthesis.

Coupling Reactions

HATU-Mediated Cyclization
The compound can participate in coupling reactions facilitated by 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) , as observed in analogous systems:

  • Mechanism :

    • Initial amide formation.

    • Formation of reactive tetramethylisouronium intermediates.

    • Cyclization via imine−iminium exchange to yield heterocyclic products (e.g., oxazinones) .

  • Key Factors :

    • Reactivity of the aniline component (e.g., bromine substitution enhances stability of intermediates).

    • Solvent choice (e.g., dichloromethane or DMF) and stoichiometry of HATU.

Bromination and Dibromination

The compound’s synthesis and stability are influenced by bromination conditions:

  • Optimization :

    • NBS vs. Br₂ : NBS reduces dibromo byproduct formation compared to Br₂, even at elevated temperatures .

    • Temperature Sensitivity : Higher temperatures increase dibromo impurity proportions (e.g., 0–10°C optimal for selective monobromination) .

  • Purification : Succinimide byproducts from NBS reactions can be removed via acetonitrile reflux .

Comparative Analysis of Brominating Agents

ReagentTemperature RangeDibromo Impurity FormationYield of Target
NBS0–10°CLowHigh
Br₂0–10°CModerateModerate
NBS>10°CSignificant increaseReduced

Data adapted from studies on bromination selectivity .

Biological and Functional Implications

  • Antimicrobial Activity : Brominated derivatives often exhibit antibacterial/antifungal properties, though photosensitizing effects may limit applications .

  • Material Science : Reactivity of bromine atoms enables functionalization for advanced materials (e.g., halogenated polymers).

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C13H8Br3N O2, with a molecular weight of approximately 449.92 g/mol. The structure features bromine substituents at the 3 and 5 positions of the salicylate moiety and a bromophenyl group attached to the nitrogen atom.

Chemical Structure:

  • IUPAC Name: 3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide
  • Molecular Formula: C13H8Br3NO2
  • Molecular Weight: 449.92 g/mol

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • This compound exhibits notable antibacterial and antifungal properties. It has been studied as a potential agent against various pathogens, including resistant strains of bacteria and fungi. Research indicates that similar compounds in its class can disrupt microbial cell membranes or inhibit essential enzymatic pathways, leading to cell death .
  • Phototoxicity Studies
    • The compound's phototoxic effects have been evaluated in laboratory settings. Its ability to induce photosensitivity makes it relevant for studies on skin reactions and potential therapeutic applications involving light-activated drugs .
  • Drug Development
    • As a derivative of salicylanilide, it is being explored for its potential use in developing new pharmaceuticals targeting infections resistant to conventional treatments. The structural modifications enhance its efficacy against specific microbial targets .

Agricultural Applications

  • Pesticidal Properties
    • The compound has been investigated for its efficacy as a pesticide. Its brominated structure may contribute to its effectiveness against pests while posing lower risks to non-target organisms compared to traditional pesticides .
  • Plant Growth Regulation
    • Initial studies suggest that derivatives of this compound could influence plant growth patterns or act as growth regulators, making them valuable in agricultural biotechnology .

Environmental Studies

  • Toxicology Assessments
    • The environmental impact of this compound has been assessed through toxicological studies. Its persistence in the environment and potential bioaccumulation raise concerns regarding its long-term ecological effects .
  • Analytical Chemistry
    • Methods for detecting and quantifying this compound in environmental samples are under development, aiding in monitoring pollution levels and assessing compliance with environmental regulations .

Case Studies

Study FocusFindings
Antimicrobial EfficacyDemonstrated significant activity against resistant strains of Candida species, suggesting potential for treating fungal infections .
Pesticide DevelopmentShowed effectiveness as a biopesticide with reduced toxicity to beneficial insects compared to conventional pesticides .
Environmental ToxicityIdentified as having potential for bioaccumulation; further studies are needed to evaluate long-term ecological impacts .

Mechanism of Action

The exact mechanism of action is context-dependent. It may involve interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

. These compounds share bromine substitution patterns but differ in functional groups.

Biological Activity

3,5-Dibromo-N-(3-bromophenyl)-2-hydroxybenzamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. Additionally, it presents data tables summarizing research findings and case studies that highlight the compound's potential applications.

Chemical Structure and Properties

The compound this compound features a salicylanilide structure, which is known for its biological activity. The presence of bromine substituents enhances its interaction with biological targets, contributing to its pharmacological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (MIC)Reference
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans10 µg/mL
Aspergillus niger20 µg/mL

The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

2. Anti-inflammatory Activity

In vitro studies have demonstrated that this compound possesses anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in activated microglia.

Case Study: Inhibition of LPS-Induced Inflammation

A study evaluated the effects of the compound on lipopolysaccharide (LPS)-stimulated microglial cells. The results showed:

  • Significant reduction in nitric oxide (NO) production.
  • Decrease in prostaglandin E2 (PGE2) levels.
  • Inhibition of interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF-α) secretion.

Mechanistically, the compound suppressed the phosphorylation of mitogen-activated protein kinases (MAPKs) and inhibited nuclear factor-kappa B (NF-κB) activation, indicating a potential pathway for its anti-inflammatory effects .

3. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. It demonstrates significant free radical scavenging activity.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 ValueReference
DPPH Scavenging25 µg/mL
Ferric Reducing Antioxidant Power (FRAP)30 µg/mL

These results suggest that the compound can effectively neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.

Structure-Activity Relationship

The biological activities of this compound can be attributed to its chemical structure. The presence of multiple bromine atoms enhances lipophilicity and biological interactions. Research into structure-activity relationships indicates that modifications to the bromine positions can significantly influence antimicrobial potency and anti-inflammatory efficacy .

Properties

CAS No.

4214-46-4

Molecular Formula

C13H8Br3NO2

Molecular Weight

449.92 g/mol

IUPAC Name

3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H8Br3NO2/c14-7-2-1-3-9(4-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19)

InChI Key

KRPWMNFBRGKOFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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